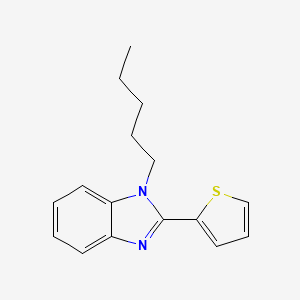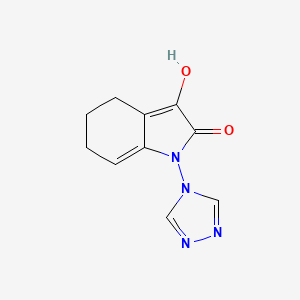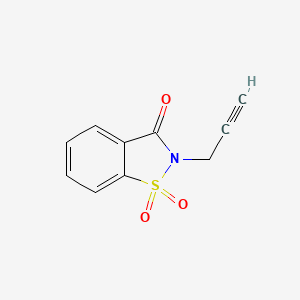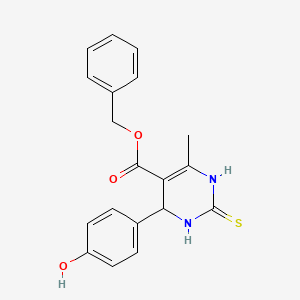![molecular formula C21H18ClNO6 B6423446 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate CAS No. 313471-15-7](/img/structure/B6423446.png)
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate is an organic compound with a molecular formula of C21H20ClNO5. It is a benzyloxycarbonylamino propanoic acid derivative belonging to the chromen-7-yl family of compounds. It is a white, crystalline solid with a melting point of 175-177°C. This compound has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions are discussed in
作用机制
The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the biosynthesis of eicosanoids. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes leads to a decrease in the production of prostaglandins and leukotrienes, respectively, which are involved in inflammatory processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of eicosanoids, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes leads to a decrease in the production of prostaglandins and leukotrienes, respectively, which are involved in inflammatory processes. Additionally, this compound has been shown to inhibit the activity of chorismate mutase, which is involved in the biosynthesis of aromatic amino acids.
实验室实验的优点和局限性
The use of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate in laboratory experiments has several advantages and limitations. The main advantage of using this compound is that it is relatively easy to synthesize, and it can be used to study the biochemical and physiological effects of various enzymes involved in the biosynthesis of eicosanoids. Additionally, this compound has been shown to inhibit the activity of chorismate mutase, which is involved in the biosynthesis of aromatic amino acids. However, there are some limitations to using this compound in laboratory experiments. For example, it is not water soluble, and it is not stable in solution. Additionally, this compound is not approved for use in humans, so it cannot be used in clinical trials.
未来方向
There are a number of potential future directions for 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate research. One potential direction is to explore the use of this compound in combination with other drugs or compounds in order to enhance its effects. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound. Furthermore, research could be conducted to develop improved synthesis methods for this compound. Finally, further research could be conducted to develop new applications for this compound, such as developing new treatments for inflammatory diseases.
合成方法
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate can be synthesized by a two-step process. The first step involves the reaction of 4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate with thionyl chloride in the presence of a catalytic amount of pyridine. This reaction yields this compound. The second step involves the reaction of this compound with anhydrous sodium acetate in the presence of a catalytic amount of acetic anhydride. This reaction yields the desired product.
科学研究应用
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme chorismate mutase, which is involved in the biosynthesis of aromatic amino acids. It has also been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins and other eicosanoids. Additionally, this compound has been used as an inhibitor of the enzyme lipoxygenase, which is involved in the biosynthesis of leukotrienes and other eicosanoids.
属性
IUPAC Name |
(6-chloro-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO6/c1-13-9-20(25)28-17-11-18(16(22)10-15(13)17)29-19(24)7-8-23-21(26)27-12-14-5-3-2-4-6-14/h2-6,9-11H,7-8,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJVOKXEHGVKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 2-(furan-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6423364.png)
![12-(2-methylbutan-2-yl)-3-(morpholin-4-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B6423371.png)
![2-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B6423391.png)
![ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B6423397.png)

![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6423408.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one](/img/structure/B6423414.png)
![1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B6423433.png)
![2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B6423437.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6423439.png)
![9-[(4-methylphenyl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B6423447.png)


